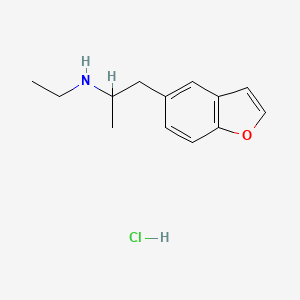

5-EAPB hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEXOIDIYJUVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823776-22-2 | |

| Record name | 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823776222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(BENZOFURAN-5-YL)-N-ETHYLPROPAN-2-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67LF6C2265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-EAPB Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and analytical characterization of 5-(2-ethylaminopropyl)benzofuran hydrochloride (5-EAPB HCl). The information is intended for research and forensic applications. 5-EAPB is a psychoactive substance of the benzofuran class, structurally related to compounds like 5-APB and MDMA.[1][2][3]

Chemical and Physical Properties

5-EAPB hydrochloride is an analytical reference standard categorized as a benzofuran.[4] It is the N-ethyl analog of 5-APB.[1] The hydrochloride salt typically appears as a white powder.[5]

| Property | Value | Reference |

| IUPAC Name | 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | [5][6] |

| Synonyms | 5-(2-Ethylaminopropyl)benzofuran hydrochloride | [5] |

| CAS Number | 1823776-22-2 | [4][5][6] |

| Molecular Formula | C₁₃H₁₇NO · HCl | [4][5] |

| Molecular Weight | 239.7 g/mol | [4][5] |

| Melting Point | 154.7 °C | [5] |

| Appearance | White Powder (Hydrochloride) | [5] |

Synthesis Protocol

Proposed Synthetic Pathway:

A likely synthesis starts from benzofuran-5-carbaldehyde. This undergoes a Knoevenagel condensation with nitroethane to form a nitropropene intermediate. Subsequent reduction of the nitro group and the alkene, followed by N-ethylation and salt formation, would yield the final product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Knoevenagel Condensation: Benzofuran-5-carbaldehyde is refluxed with nitroethane and a catalyst such as ammonium acetate in a suitable solvent like glacial acetic acid. This reaction forms 1-(benzofuran-5-yl)-2-nitroprop-1-ene.

-

Step 2: Reduction: The resulting nitropropene intermediate is reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) is typically used to reduce both the nitro group and the carbon-carbon double bond, yielding the primary amine, 5-(2-aminopropyl)benzofuran (5-APB).

-

Step 3: N-Ethylation: The primary amine (5-APB) is converted to the secondary amine (5-EAPB) via reductive amination. The amine is reacted with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Step 4: Hydrochloride Salt Formation: The purified 5-EAPB free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The precipitated this compound is then collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Caption: Analytical workflow for the characterization of 5-EAPB HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity and confirm the molecular weight and fragmentation pattern of the analyte.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the analyte (~5 mg/mL) is prepared in chloroform after extraction from a basic solution (1M NaOH).[5]

-

Instrumentation: An Agilent gas chromatograph with a mass selective detector is used.[5]

-

Analysis Parameters:

| Parameter | Value |

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C for 1 min, then ramp to 300 °C at 12 °C/min, hold for 9 min |

| Injection | 1 µL, Split Ratio = 20:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | 7.300 min |

Source:[5]

-

Expected Results: The electron ionization (EI) mass spectrum for the free base of 5-EAPB is expected to show a molecular ion peak corresponding to its molecular weight (203 g/mol ) and characteristic fragment ions. A prominent fragment is often observed at m/z 44, corresponding to the ethylaminopropyl side chain.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the chemical structure by identifying the different proton environments in the molecule.

Experimental Protocol:

-

Sample Preparation: The analyte is dissolved (~6 mg/mL) in deuterium oxide (D₂O).[5]

-

Instrumentation: 400 MHz NMR spectrometer.[5]

-

Analysis Parameters:

| Parameter | Value |

| Solvent | D₂O |

| Spectral Width | -3 ppm to 13 ppm |

| Pulse Angle | 90° |

| Delay Between Pulses | 45 seconds |

Source:[5]

-

Expected Results: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the benzofuran ring, as well as signals for the aliphatic protons of the ethylaminopropyl side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample is typically prepared as a KBr pellet.[9]

-

Instrumentation: Bio-Rad FTS or equivalent.[9]

-

Expected Results: The FTIR spectrum will display characteristic absorption bands for N-H stretching (from the secondary amine hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (from the furan ring).

Pharmacological Profile and Signaling

The detailed pharmacology of 5-EAPB is not extensively studied.[3] However, based on its structural similarity to 5-APB and related compounds, it is predicted to act as a monoamine transporter substrate, inducing the release of serotonin, norepinephrine, and dopamine.[2][10] Studies in rodents suggest 5-EAPB has rewarding and reinforcing effects.[4][11] It has been shown to enhance the expression of ΔFosB in the nucleus accumbens, a key transcription factor involved in addiction and neuroplasticity, without significantly altering dopamine D1/D2 receptor expression in that region.[11][12]

Caption: Predicted mechanism of action for 5-EAPB.

References

- 1. 5-EAPB (hydrochloride) - Analytical Standards - CAT N°: 15282 [bertin-bioreagent.com]

- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-EAPB - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | C13H18ClNO | CID 112500548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 5-APB - Wikipedia [en.wikipedia.org]

- 11. The potential rewarding and reinforcing effects of the substituted benzofurans 2-EAPB and 5-EAPB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

Unraveling the Pharmacological Profile of 5-EAPB Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological profile of 5-EAPB hydrochloride is not extensively documented in peer-reviewed literature. Much of the understanding of its activity is extrapolated from its structural analog, 5-(2-aminopropyl)benzofuran (5-APB). This guide synthesizes the currently available information on 5-EAPB and provides context from related compounds where necessary.

Introduction

5-(2-Ethylaminopropyl)benzofuran hydrochloride (this compound) is a substituted benzofuran and a structural analog of psychoactive substances such as 5-APB and MDMA. Due to its structural similarities, it is presumed to act as a monoamine releaser and/or reuptake inhibitor, though detailed in vitro data are lacking. This document aims to provide a comprehensive overview of the known pharmacological properties of 5-EAPB, with a focus on its effects on the central nervous system.

Quantitative Pharmacological Data

A thorough review of scientific literature reveals a significant scarcity of quantitative in vitro pharmacological data for this compound. To date, there are no published studies providing specific binding affinities (Kᵢ values) or functional potencies (EC₅₀ values) of 5-EAPB at a comprehensive range of CNS receptors and transporters.

In the absence of direct data for 5-EAPB, the following table presents data for its close structural analog, 5-APB, to provide a potential, albeit speculative, framework for understanding the possible targets of 5-EAPB.

Table 1: In Vitro Pharmacological Profile of 5-APB (a structural analog of 5-EAPB)

| Target | Assay Type | Species | Value | Reference |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC₅₀) | Human | 108 nM | [cite: ] |

| Dopamine Transporter (DAT) | Reuptake Inhibition (IC₅₀) | Human | 2370 nM | [cite: ] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC₅₀) | Human | 1340 nM | [cite: ] |

| 5-HT₂ₐ Receptor | Binding Affinity (Kᵢ) | Rat | 2.5 µM | [1] |

| 5-HT₂ₑ Receptor | Binding Affinity (Kᵢ) | Human | 0.88 µM | [cite: ] |

| 5-HT₂C Receptor | Binding Affinity (Kᵢ) | Human | 0.52 µM | [cite: ] |

Note: These values are for 5-APB and should not be directly attributed to 5-EAPB. The ethyl substitution on the amine in 5-EAPB may alter its affinity and selectivity for these targets.

In Vivo Pharmacology

Rewarding and Reinforcing Effects

Studies in rodents have demonstrated that 5-EAPB possesses rewarding and reinforcing properties. In a conditioned place preference (CPP) paradigm, 5-EAPB induced a significant preference for the drug-paired chamber, indicating its rewarding effects. Furthermore, in self-administration studies, rats learned to instrumentally respond to receive infusions of 5-EAPB, demonstrating its reinforcing potential.[2]

Effects on Extracellular Monoamine Levels

In vivo microdialysis studies in mice have shown that 5-EAPB administration leads to an increase in extracellular levels of monoamines in the brain. The effects of 5-EAPB on serotonin (5-HT) and dopamine (DA) levels were found to be qualitatively similar to those of MDMA, with a more pronounced elevation of 5-HT compared to DA.[3]

Experimental Protocols

Conditioned Place Preference (CPP)

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable guillotine door.

-

Procedure:

-

Pre-conditioning Phase: On day 1, animals are allowed to freely explore both chambers for 15 minutes to assess any baseline preference.

-

Conditioning Phase (8 days):

-

On alternate days, animals receive an intraperitoneal (i.p.) injection of this compound (e.g., 1, 3, or 10 mg/kg) and are confined to one chamber for 30 minutes.

-

On the intervening days, animals receive a vehicle injection (e.g., saline) and are confined to the opposite chamber for 30 minutes. The pairing of the drug with a specific chamber is counterbalanced across animals.

-

-

Test Phase: On day 10, the guillotine door is removed, and the animals are allowed to freely explore both chambers for 15 minutes. The time spent in each chamber is recorded.

-

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

Intravenous Self-Administration

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a surgically implanted intravenous catheter.

-

Procedure:

-

Catheter Implantation: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein.

-

Acquisition Phase: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of this compound (e.g., 0.1, 0.3, or 1 mg/kg/infusion) and the presentation of a stimulus light. A press on the inactive lever has no programmed consequences. Sessions continue until a stable pattern of responding is established.

-

-

Data Analysis: The number of infusions earned and the number of active versus inactive lever presses are recorded and analyzed.

In Vivo Microdialysis

-

Procedure:

-

Guide Cannula Implantation: Mice are surgically implanted with a guide cannula targeting a specific brain region, such as the nucleus accumbens.

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a baseline collection period, this compound is administered (e.g., i.p.), and dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.

Visualizations

Presumed Signaling Pathway of 5-EAPB

Caption: Presumed mechanism of 5-EAPB at monoaminergic synapses.

Experimental Workflow for Assessing Rewarding Effects

Caption: Workflow for Conditioned Place Preference experiments.

Conclusion

The pharmacological profile of this compound remains largely uncharacterized through traditional in vitro methods. The available in vivo data in rodents suggest that it has rewarding and reinforcing effects, likely mediated by its interaction with monoamine systems, particularly serotonin and dopamine. Its effects are qualitatively similar to MDMA, though direct comparisons of potency are limited. The lack of comprehensive binding and functional data represents a significant knowledge gap and highlights the need for further research to fully understand the pharmacological and toxicological properties of this substance. Researchers are strongly encouraged to exercise caution and to consult the primary literature for the most up-to-date information.

References

- 1. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potential rewarding and reinforcing effects of the substituted benzofurans 2-EAPB and 5-EAPB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Studies of 5-EAPB Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride (5-EAPB hydrochloride) is a substituted benzofuran derivative structurally related to other psychoactive substances such as 5-APB and MDMA. As a member of the novel psychoactive substances (NPS) landscape, understanding its pharmacological and toxicological profile is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, presenting key findings in a structured format to facilitate research and drug development efforts. While research on 5-EAPB is not as extensive as for some of its analogues, this document synthesizes the current knowledge base.

In Vitro Pharmacology

The in vitro pharmacological profile of 5-EAPB has been primarily characterized by its interaction with monoamine transporters, which are key targets for many psychoactive compounds.

Monoamine Transporter Interactions

Studies have investigated the effects of 5-EAPB on the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The primary mechanism of action appears to be the inhibition of monoamine reuptake and the induction of monoamine release.

Data Presentation: Monoamine Transporter Inhibition and Release

| Compound | Transporter | Inhibition Potency (IC₅₀, nM) | Release Potency (EC₅₀, nM) |

| 5-EAPB | SERT | 135 ± 15 | 117 ± 11 |

| DAT | 4900 ± 400 | >10,000 | |

| NET | 215 ± 25 | 134 ± 10 | |

| 5-APB (for comparison) | SERT | 89 ± 7 | 87 ± 4 |

| DAT | 1800 ± 100 | >10,000 | |

| NET | 138 ± 12 | 108 ± 8 | |

| MDMA (for comparison) | SERT | 320 ± 20 | 289 ± 21 |

| DAT | 3900 ± 200 | >10,000 | |

| NET | 240 ± 15 | 186 ± 12 |

Data sourced from Rickli et al., 2015.

These data indicate that 5-EAPB is a potent inhibitor and releaser at the serotonin and norepinephrine transporters, with significantly less activity at the dopamine transporter. This profile is qualitatively similar to MDMA and its benzofuran analogue 5-APB, suggesting potential for entactogenic effects.

Receptor Binding and Functional Activity

Beyond monoamine transporters, the interaction of 5-EAPB with various G-protein coupled receptors (GPCRs) has been explored to understand its broader pharmacological effects.

Data Presentation: Receptor Binding Affinities and Functional Potencies

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

| 5-HT₁ₐ | >10,000 | - | - |

| 5-HT₂ₐ | 1800 ± 100 | 280 ± 30 | 65 ± 5 |

| 5-HT₂ₑ | 850 ± 70 | 150 ± 20 | 80 ± 7 |

| α₁ₐ | >10,000 | - | - |

| α₂ₐ | 3500 ± 200 | - | - |

| TAAR₁ | 450 ± 50 | 180 ± 20 | 90 ± 8 |

Data sourced from Rickli et al., 2015.

5-EAPB demonstrates notable activity as a partial agonist at 5-HT₂ₐ and 5-HT₂ₑ receptors and as a potent agonist at the trace amine-associated receptor 1 (TAAR₁).

Experimental Protocols: In Vitro Assays

Monoamine Transporter Uptake Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human SERT, DAT, or NET.

-

Radioligand: [³H]5-HT for SERT, [³H]dopamine for DAT, and [³H]norepinephrine for NET.

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

Cells are pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.

-

The respective radioligand is added and incubation continues for a further 1-5 minutes.

-

Uptake is terminated by rapid washing with ice-cold buffer.

-

Cell-associated radioactivity is determined by liquid scintillation counting.

-

IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

-

Monoamine Transporter Release Assay

-

Cell Line: HEK 293 cells stably expressing human SERT, DAT, or NET.

-

Procedure:

-

Cells are preloaded with the respective [³H]monoamine for 30 minutes at 37°C.

-

Cells are washed to remove excess radioligand.

-

Cells are then exposed to varying concentrations of this compound for 10-30 minutes.

-

The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

EC₅₀ values are calculated from the concentration-response curves.

-

Receptor Binding and Functional Assays

-

Cell Lines: HEK 293 or CHO cells stably expressing the receptor of interest.

-

Binding Assay:

-

Cell membranes are prepared and incubated with a specific radioligand for the receptor of interest and varying concentrations of this compound.

-

After incubation, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified.

-

Kᵢ values are calculated using the Cheng-Prusoff equation.

-

-

Functional Assay (e.g., Calcium Mobilization for 5-HT₂ receptors):

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are then stimulated with varying concentrations of this compound.

-

Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

EC₅₀ and Eₘₐₓ values are determined from the concentration-response curves.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: 5-EAPB interaction with monoamine transporters.

Caption: General workflow for in vitro pharmacological assays.

In Vivo Studies

In vivo research has focused on the behavioral effects of 5-EAPB, particularly its rewarding and reinforcing properties, which are often predictive of abuse potential.

Rewarding and Reinforcing Effects

A key study by Sayson et al. (2020) investigated the rewarding and reinforcing effects of 5-EAPB in rodents using conditioned place preference (CPP) and self-administration paradigms.[1]

Data Presentation: In Vivo Behavioral Studies

| Study Type | Species | Doses (mg/kg, i.p.) | Key Findings |

| Conditioned Place Preference (CPP) | Rat | 1, 3, 10 | Significant place preference observed at 3 and 10 mg/kg, indicating rewarding effects.[1] |

| Self-Administration | Rat | 0.1, 0.3, 1 (mg/kg/infusion) | Rats self-administered 5-EAPB, demonstrating its reinforcing properties.[1] |

| Locomotor Sensitization | Mouse | 10 (repeated daily) | Repeated administration of 10 mg/kg 5-EAPB induced locomotor sensitization.[1] |

Microdialysis Studies

In vivo microdialysis in mice has been used to measure changes in extracellular monoamine levels following 5-EAPB administration, providing a neurochemical basis for its behavioral effects.

Data Presentation: In Vivo Microdialysis in Mouse Striatum

| Monoamine | Peak % Increase from Baseline (10 mg/kg, p.o.) |

| Serotonin (5-HT) | ~1200% |

| Dopamine (DA) | ~400% |

| Norepinephrine (NE) | ~800% |

Data sourced from Fuwa et al., 2016.

These findings confirm that 5-EAPB administration leads to a significant increase in extracellular serotonin, norepinephrine, and to a lesser extent, dopamine in the brain.[2]

Experimental Protocols: In Vivo Assays

Conditioned Place Preference (CPP)

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

-

Procedure:

-

Pre-conditioning (Baseline): Rats are allowed to freely explore all three chambers for 15 minutes to determine initial preference.

-

Conditioning: Over 8 days, rats receive alternating injections of this compound (1, 3, or 10 mg/kg, i.p.) and saline. Following 5-EAPB injection, they are confined to one of the outer chambers for 30 minutes. After saline injection, they are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.[1]

-

Post-conditioning (Test): On day 10, rats are placed in the central chamber with free access to all chambers for 15 minutes. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.[1]

-

Intravenous Self-Administration

-

Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.

-

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Rats are placed in the operant chambers for 2-hour sessions daily. A press on the active lever results in an intravenous infusion of this compound (0.1, 0.3, or 1 mg/kg/infusion) and the presentation of a light cue. Presses on the inactive lever have no consequence.

-

Data Analysis: The number of infusions earned per session is recorded to determine the reinforcing efficacy of the drug.[1]

-

Locomotor Sensitization

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems.

-

Procedure:

-

Habituation: Mice are habituated to the open-field arenas for 30 minutes for 3 consecutive days.

-

Sensitization Induction: Mice receive daily injections of this compound (10 mg/kg, i.p.) or saline for 7 days. Locomotor activity (distance traveled) is recorded for 60 minutes immediately following each injection.[1]

-

Challenge: After a 7-day drug-free period, all mice receive a challenge injection of 5-EAPB (10 mg/kg, i.p.) and locomotor activity is recorded. An enhanced locomotor response in the group pre-treated with 5-EAPB compared to the saline pre-treated group indicates sensitization.[1]

-

Logical Relationships and Experimental Design

Caption: Logical flow of in vivo studies on 5-EAPB.

Conclusion

The available in vitro and in vivo data indicate that this compound is a potent monoamine releaser and reuptake inhibitor, with a preference for the serotonin and norepinephrine systems. This neurochemical profile translates to significant rewarding and reinforcing effects in animal models, suggesting a potential for abuse in humans. Its activity as an agonist at 5-HT₂ receptors may contribute to its psychoactive effects but also raises potential safety concerns, such as the risk of cardiovascular side effects with chronic use, a known issue with other 5-HT₂ₑ agonists. Further research is warranted to fully elucidate the pharmacokinetic profile, metabolism, and long-term toxicity of 5-EAPB to better understand its potential risks to public health. This guide serves as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances.

References

Neurochemical Profile of 5-EAPB Hydrochloride at Monoamine Transporters: A Technical Guide

Disclaimer: This document provides a technical overview of the neurochemical effects of 5-EAPB hydrochloride on monoamine transporters. The information is intended for researchers, scientists, and drug development professionals. 5-EAPB is a research chemical and is not approved for human consumption.

Introduction

5-(2-Ethylaminopropyl)benzofuran (5-EAPB) is a substituted benzofuran and a structural analog of psychoactive substances such as 5-APB and 3,4-methylenedioxymethamphetamine (MDMA). Due to its structural similarities to known monoamine transporter ligands, 5-EAPB is presumed to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). However, as of late 2020, the pharmacology of 5-EAPB remains largely unstudied, and there is a significant lack of direct quantitative data on its binding affinities and inhibitory concentrations at these transporters.

This guide synthesizes the available qualitative information on 5-EAPB and provides a comparative analysis based on the more extensively studied analog, 5-APB. The experimental protocols detailed herein are standard methodologies used to characterize the interaction of novel psychoactive substances with monoamine transporters and are applicable for the future investigation of 5-EAPB.

Comparative Neurochemical Profile: 5-EAPB and 5-APB

While direct quantitative data for 5-EAPB is scarce, some studies provide qualitative insights into its effects. One study noted that 5-EAPB demonstrated a reduced capacity to release norepinephrine and dopamine compared to 5-APB, while its serotonin-releasing properties were maintained[1]. Another in vivo microdialysis study in mice found that the effects of 5-EAPB on extracellular monoamine levels were qualitatively similar to those of MDMA, showing a more pronounced elevation of serotonin compared to dopamine[2].

Given the limited data on 5-EAPB, the neurochemical profile of its close structural analog, 5-APB, is presented below to provide a potential framework for understanding the likely effects of 5-EAPB. It is crucial to note that the substitution of the N-methyl group in 5-APB with an N-ethyl group in 5-EAPB may alter its potency and selectivity at the monoamine transporters.

Quantitative Data for 5-APB at Monoamine Transporters

The following tables summarize the available quantitative data for 5-APB's interaction with DAT, NET, and SERT from in vitro studies.

Table 1: Monoamine Release Potency (EC50) of 5-APB in Rat Brain Synaptosomes [3]

| Transporter | EC50 (nM) |

| SERT | 19 |

| NET | 21 |

| DAT | 31 |

Table 2: Binding Affinity (pKi) of 5-APB at Human Monoamine Transporters [4]

| Transporter | pKi |

| DAT | 7.07 |

| SERT | 6.26 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like 5-EAPB on monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

a) Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT.

-

Non-labeled inhibitors for determining non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

b) Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled inhibitor (for non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Synaptosome Preparation and Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes.

a) Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Sucrose buffer (0.32 M).

-

Krebs-Ringer-HEPES buffer.

-

Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

-

Test compound (this compound).

-

Selective uptake inhibitors for determining non-specific uptake.

b) Synaptosome Preparation Procedure:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

c) Uptake Inhibition Assay Procedure:

-

Pre-incubate the synaptosomes with various concentrations of the test compound or a vehicle control.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value for the inhibition of neurotransmitter uptake.

Visualizations

Monoamine Transporter Signaling Pathway

Caption: Interaction of 5-EAPB with the monoamine transporter at the synapse.

Experimental Workflow for Monoamine Transporter Binding Assay

Caption: Workflow for determining the binding affinity of 5-EAPB.

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

Caption: Workflow for assessing neurotransmitter uptake inhibition by 5-EAPB.

Conclusion

The neurochemical effects of this compound on monoamine transporters are not yet well-characterized. Qualitative evidence suggests that it acts as a monoamine releaser with a preference for serotonin, similar to MDMA. Quantitative data from its close analog, 5-APB, indicate potent activity at all three monoamine transporters, functioning as both a releaser and a reuptake inhibitor. The addition of an ethyl group in 5-EAPB may influence its potency and selectivity, a hypothesis that requires empirical validation. The experimental protocols provided in this guide offer a framework for the systematic investigation of 5-EAPB's pharmacological profile. Further research is imperative to fully elucidate the neurochemical effects of 5-EAPB and to understand its potential psychoactive properties and toxicological risks.

References

- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-APB - Wikipedia [en.wikipedia.org]

- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

An In-depth Technical Guide on the Predicted Receptor Binding Affinity of 5-EAPB Hydrochloride

Disclaimer: Direct experimental data on the receptor binding affinity and pharmacology of 5-EAPB hydrochloride is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the predicted receptor binding profile of this compound based on the well-documented pharmacology of its close structural analog, 5-(2-aminopropyl)benzofuran (5-APB). The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a predictive model, pending direct experimental verification for this compound.

Introduction

This compound (5-(2-ethylaminopropyl)benzofuran hydrochloride) is a novel psychoactive substance belonging to the benzofuran class. Structurally, it is an analog of 5-APB and 3,4-methylenedioxyamphetamine (MDA), suggesting a potential for psychoactive effects mediated by interactions with monoamine systems in the central nervous system. Due to the lack of direct pharmacological studies on 5-EAPB, this document will extrapolate its likely receptor binding affinity and mechanism of action from the known properties of 5-APB. 5-APB is recognized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a reuptake inhibitor (SNDRI), as well as an agonist at specific serotonin receptors.[1]

Predicted Receptor Binding Affinity and Functional Activity of this compound (Based on 5-APB Data)

The following tables summarize the quantitative receptor binding and functional activity data for 5-APB. It is hypothesized that 5-EAPB will exhibit a similar, though not identical, profile.

Table 1: Receptor Binding Affinity (Ki) of 5-APB

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT2C Receptor | 880 | [1] |

| Serotonin 5-HT1A Receptor | 3,300 | [1] |

Table 2: Functional Activity (EC50) of 5-APB for Monoamine Release

| Neurotransmitter | EC50 (nM) for Release | Reference |

| Serotonin (5-HT) | 19 | [1][2] |

| Norepinephrine (NE) | 21 | [1] |

| Dopamine (DA) | 31 | [1][2] |

Table 3: Functional Activity (EC50) of 5-APB at Serotonin Receptors

| Receptor | EC50 (nM) | Emax | Reference |

| Serotonin 5-HT2A Receptor | 6,300 | 54% | [1] |

| Serotonin 5-HT2B Receptor | 280 | 61-92% | [1] |

Experimental Protocols

The determination of receptor binding affinity and functional activity for a novel compound like this compound would typically involve the following experimental protocols:

1. Radioligand Binding Assay (for determining Ki values)

This technique is considered the gold standard for measuring the affinity of a ligand for a receptor.[3]

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various target receptors.

-

Principle: This is a competitive binding assay where the unlabeled test compound (5-EAPB) competes with a radiolabeled ligand (with known affinity) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue.[5]

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound).[5][6]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[3]

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[5]

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.[5]

-

2. In Vitro Monoamine Transporter Assay (for determining EC50 of release)

-

Objective: To measure the potency and efficacy of this compound in inducing the release of serotonin, dopamine, and norepinephrine from synaptosomes.

-

Principle: This assay uses isolated nerve terminals (synaptosomes) preloaded with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, or [3H]NE). The ability of the test compound to induce the release of these neurotransmitters is then quantified.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

-

Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter to allow for its uptake.

-

Drug Exposure: The preloaded synaptosomes are then exposed to various concentrations of this compound.

-

Quantification of Release: The amount of radioactivity released into the supernatant is measured by scintillation counting.

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 value for the release of each monoamine.

-

3. Cell-Based Functional Assays (for determining agonist/antagonist activity)

-

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at specific receptors and to quantify its potency (EC50) and efficacy (Emax).

-

Principle: These assays utilize cultured cells that have been genetically engineered to express the receptor of interest. The activation of the receptor by a ligand leads to a measurable downstream signaling event, such as changes in intracellular calcium levels or the production of a reporter gene product.

-

Methodology (Example: Calcium Flux Assay for Gq-coupled receptors like 5-HT2A):

-

Cell Culture: Cells expressing the target receptor (e.g., HEK-293 cells with the human 5-HT2A receptor) are cultured in microplates.

-

Loading with Dye: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Drug Application: Varying concentrations of this compound are added to the cells.

-

Signal Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a plate reader.

-

Data Analysis: Concentration-response curves are generated to calculate the EC50 and Emax values.

-

Mandatory Visualizations

Caption: A simplified workflow for a typical radioligand binding assay.

Caption: Predicted primary mechanisms of action for 5-EAPB.

Conclusion

While the precise receptor binding affinity of this compound remains to be experimentally determined, the pharmacological profile of its close analog, 5-APB, provides a strong basis for prediction. It is anticipated that this compound will act as a potent releaser and reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters, and as an agonist at 5-HT2A and 5-HT2B receptors. The potent activity at the 5-HT2B receptor, as seen with 5-APB, suggests a potential for cardiotoxicity with long-term use.[1] Definitive characterization of this compound's pharmacology will require rigorous in vitro and in vivo studies employing the methodologies outlined in this guide.

References

- 1. 5-APB - Wikipedia [en.wikipedia.org]

- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. scielo.br [scielo.br]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

An In-depth Technical Guide on the Early Research and Discovery of 5-EAPB Hydrochloride

Disclaimer: 5-EAPB (5-(2-ethylaminopropyl)benzofuran) is a psychoactive substance and is controlled in many jurisdictions. This document is intended for researchers, scientists, and drug development professionals for informational purposes only. It summarizes publicly available scientific research and does not endorse or encourage the use of this substance. The synthesis and detailed experimental protocols for controlled substances are not provided.

Introduction

5-EAPB hydrochloride is a substituted benzofuran and an analog of amphetamine, structurally related to compounds like 5-APB and 5-MAPB.[1][2] It first emerged on the novel psychoactive substances (NPS) market and has been detected in forensic samples, sometimes in cases involving fatalities.[3][4] While its anecdotal effects are reported to be entactogenic and stimulant-like, comprehensive pharmacological characterization in the scientific literature remains limited as of the early 2020s.[1][2] This guide synthesizes the available early research on 5-EAPB and infers its likely pharmacological profile based on data from its close structural analogs, primarily 5-APB, which has been more extensively studied.

Physicochemical Properties

This compound is the hydrochloride salt form of the 5-EAPB base. Basic chemical and physical data are crucial for its identification and handling in a research setting.

| Property | Value | Source |

| IUPAC Name | 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine | [5] |

| Chemical Formula | C₁₃H₁₇NO (Base) / C₁₃H₁₇NO·HCl (HCl Salt) | [5] |

| Molar Mass | 203.285 g·mol⁻¹ (Base) / 239.74 g·mol⁻¹ (HCl Salt) | [2][5] |

| Appearance | White Powder (Hydrochloride) | [5] |

| CAS Number | 1445566-01-7 (Base) / 1823776-22-2 (HCl Salt) | [2][5] |

Early Preclinical Research on 5-EAPB

Direct research on 5-EAPB is sparse but has focused on its behavioral effects in animal models to assess its abuse potential.

In Vivo Studies: Animal studies have demonstrated that 5-EAPB has rewarding and reinforcing effects. In rats, it was shown to induce conditioned place preference (CPP), indicating it produces a rewarding experience.[3][6] The compound also supported self-administration, suggesting a potential for reinforcement and compulsive use.[6][7] Furthermore, 5-EAPB was found to induce locomotor sensitization in mice, a phenomenon often associated with the psychostimulant effects of drugs of abuse.[6][7]

Interestingly, these behavioral effects were not associated with significant alterations in the expression of dopamine D1/D2 receptors or the dopamine transporter (DAT) in key brain regions like the nucleus accumbens and ventral tegmental area.[6] However, administration of 5-EAPB did lead to an enhancement of DeltaFosB, a transcription factor implicated in long-term neuroplastic changes related to addiction.[6]

Inferred Pharmacological Profile from Analogs (5-APB)

Due to the lack of in vitro data for 5-EAPB, its mechanism of action is inferred from its close and better-researched analog, 5-APB. It is presumed that 5-EAPB, like 5-APB, functions as a monoamine transporter inhibitor and a serotonin receptor agonist.[2][8]

Monoamine Transporter Interaction

5-APB is a potent inhibitor of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, which increases the synaptic concentration of these key neurotransmitters.[9][10] Some studies also show it acts as a releasing agent.[9][11]

Table 1: Monoamine Transporter Inhibition by 5-APB (Data serves as a proxy for 5-EAPB)

| Transporter | IC₅₀ (nM) | Reference Compound |

| NET | 60 ± 12 | MDA |

| DAT | 99 ± 6 | MDA |

| SERT | 269 ± 37 | MDA |

| (Source: Inferred from data on 5-APB presented in multiple studies. Actual values can vary based on experimental conditions.) |

Serotonin Receptor Activity

Beyond its action on transporters, 5-APB is a known agonist at several serotonin receptors, particularly subtypes of the 5-HT₂ family.[9][12] This activity, especially at the 5-HT₂A and 5-HT₂B receptors, is thought to contribute to its psychedelic and entactogenic effects.[12] Agonism at the 5-HT₂B receptor is also a potential concern for cardiotoxicity with long-term use.[11][12]

Table 2: Serotonin Receptor Agonism by 5-APB (Data serves as a proxy for 5-EAPB)

| Receptor | EC₅₀ (nM) | % Max Response (vs. 5-HT) |

| 5-HT₂A | 81 ± 6 | 89 ± 2% |

| 5-HT₂B | 3.7 ± 0.2 | 98 ± 1% |

| 5-HT₂C | 1,122 ± 101 | 86 ± 2% |

| (Source: Inferred from data on 5-APB presented in multiple studies. Actual values can vary based on experimental conditions.) |

Experimental Protocols

While specific protocols for 5-EAPB are not published, the methodologies for characterizing its analogs are standardized.

General Methodology for Radioligand Binding Assays:

-

Preparation: Cell membranes expressing the target receptor or transporter are prepared from transfected cell lines or animal brain tissue.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the membrane preparation and varying concentrations of the test compound (e.g., 5-APB).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to calculate the inhibition constant (Ki) or IC₅₀ value, representing the compound's binding affinity.

General Methodology for In Vitro Functional Assays (e.g., Calcium Flux):

-

Cell Culture: HEK-293 cells stably expressing the target receptor (e.g., 5-HT₂A) are cultured and plated.

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added at various concentrations using an automated liquid handler.

-

Measurement: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Analysis: Dose-response curves are generated to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial discovery and preclinical characterization of a novel psychoactive substance like 5-EAPB.

Presumed Signaling Pathway

Based on data from 5-APB, the diagram below illustrates the presumed dual mechanism of action of 5-EAPB at a monoaminergic synapse.

Conclusion

The early research landscape for this compound is defined by a notable lack of direct pharmacological studies. While in vivo animal models confirm its potential for abuse and rewarding effects, a detailed understanding of its molecular interactions relies heavily on extrapolation from its better-studied analog, 5-APB. The available evidence suggests that 5-EAPB likely functions as a potent, non-selective monoamine reuptake inhibitor and a direct agonist at serotonin 5-HT₂ receptors. This dual mechanism is consistent with the stimulant and entactogenic effects reported anecdotally. Further research, including comprehensive in vitro binding and functional assays, is necessary to fully elucidate the specific pharmacological and toxicological profile of 5-EAPB and to understand the potential risks associated with its use.

References

- 1. 5-EAPB - Wikiwand [wikiwand.com]

- 2. 5-EAPB - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. swgdrug.org [swgdrug.org]

- 6. The potential rewarding and reinforcing effects of the substituted benzofurans 2-EAPB and 5-EAPB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soft-tox.org [soft-tox.org]

- 11. researchgate.net [researchgate.net]

- 12. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

5-EAPB Hydrochloride: A Technical Guide to its Toxicological Profile and Safety Assessment

Disclaimer: This document provides a comprehensive overview of the available toxicological data and safety profile of 5-EAPB hydrochloride. It is intended for researchers, scientists, and drug development professionals. The information contained herein is for research purposes only and should not be interpreted as an endorsement or recommendation for human consumption. A significant portion of the data presented is extrapolated from studies on structurally similar compounds, namely 5-APB and 5-MAPB, due to the limited direct research on 5-EAPB.

Introduction

5-(2-Ethylaminopropyl)benzofuran hydrochloride (5-EAPB HCl) is a synthetic compound belonging to the benzofuran class of substances. Structurally, it is an analog of 5-(2-aminopropyl)benzofuran (5-APB), characterized by the addition of an ethyl group to the amine.[1] Like its parent compounds, 5-EAPB is presumed to possess entactogenic and stimulant properties.[2] Despite its availability in the novel psychoactive substances (NPS) market, there is a notable scarcity of formal toxicological studies and a comprehensive safety profile for 5-EAPB remains unestablished.[3] This guide aims to consolidate the existing, albeit limited, direct data on 5-EAPB and supplement it with a detailed analysis of its close structural analogs to provide a predictive toxicological and safety assessment.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | [3] |

| Synonyms | 5-(2-ethylaminopropyl)benzofuran HCl | [4] |

| CAS Number | 1823776-22-2 (for HCl salt) | [4] |

| Molecular Formula | C₁₃H₁₇NO · HCl | [1] |

| Molecular Weight | 239.7 g/mol | [1] |

| Appearance | White powder (Hydrochloride) | [4] |

Non-Clinical Toxicology

Direct toxicological studies on 5-EAPB are sparse. However, research on its analogs, 5-APB and 5-MAPB, provides valuable insights into its potential toxicological profile.

In Vitro Toxicology

There are no specific in vitro toxicology studies published for 5-EAPB. However, studies on 5-APB have investigated its hepatotoxicity in various cell lines. Given the structural similarity, it is plausible that 5-EAPB exhibits a comparable hepatotoxic potential.

Table 1: In Vitro Hepatotoxicity of 5-APB

| Cell Line | Endpoint | EC₅₀ | Reference |

| Human hepatoma HepaRG cells | Cellular Viability (MTT assay) | 2.62 mM | [5] |

| Human hepatoma HepG2 cells | Cellular Viability (MTT assay) | 3.79 mM | [5] |

| Primary rat hepatocytes | Cellular Viability (MTT assay) | 964 µM | [5] |

These studies on 5-APB also indicated that its toxicity is mediated by metabolism, particularly by the cytochrome P450 enzyme CYP3A4.[5] The mechanism of cell death was found to be concentration-dependent, with apoptosis occurring at lower concentrations and necrosis at concentrations above 2 mM.[5] Furthermore, 5-APB was shown to induce oxidative stress and mitochondrial dysfunction.[5]

In Vivo Toxicology & Pharmacology

One study has directly investigated the behavioral pharmacology of 5-EAPB in rodents. This research demonstrated that 5-EAPB induces conditioned place preference (CPP) and is self-administered by rats, suggesting rewarding and reinforcing effects.[6] Additionally, 5-EAPB was found to induce locomotor sensitization in mice.[6] Another study noted that oral administration of 5-EAPB to mice resulted in significant elevations of extracellular serotonin (5-HT) levels, although to a lesser extent than 5-MAPB.[7] This study also suggested that 5-EAPB leads to a reduction in the release of norepinephrine and dopamine while preserving its 5-HT releasing properties.[7]

Mechanism of Action

The precise mechanism of action for 5-EAPB has not been fully elucidated. However, based on its structural similarity to 5-APB, it is predicted to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a reuptake inhibitor.[2][8] Furthermore, it is likely an agonist at serotonin receptors, particularly the 5-HT₂ subfamily.[2]

Table 2: Pharmacological Profile of 5-APB (Predictive for 5-EAPB)

| Target | Action | Value | Reference |

| Serotonin Transporter (SERT) | Release | EC₅₀: 19 nM | [8] |

| Norepinephrine Transporter (NET) | Release | EC₅₀: 21 nM | [8] |

| Dopamine Transporter (DAT) | Release | EC₅₀: 31 nM | [8] |

| 5-HT₂ₐ Receptor | Agonist | EC₅₀: 6,300 nM | [8] |

| 5-HT₂ₑ Receptor | Agonist | EC₅₀: 280 nM | [8] |

| 5-HT₂C Receptor | Affinity | Kᵢ: 880 nM | [8] |

| 5-HT₁ₐ Receptor | Affinity | Kᵢ: 3,300 nM | [8] |

The potent agonism of 5-APB at the 5-HT₂ₑ receptor is a significant concern, as this activity is associated with the potential for cardiotoxicity, specifically valvular heart disease, with long-term use.[8]

Metabolism and Pharmacokinetics

Direct metabolism studies of 5-EAPB are not available. However, studies on the N-methyl analog, 5-MAPB, have shown that it undergoes N-demethylation to form 5-APB.[9] It is therefore plausible that 5-EAPB undergoes N-deethylation to also form 5-APB. The metabolism of 5-APB has been studied in rats, with the main metabolite identified as 3-carboxymethyl-4-hydroxy amphetamine.[9] The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2B6, CYP2C19, and CYP2D6 have been implicated in the N-demethylation of 5-MAPB, with CYP2B6 playing a major role.[9]

Human Toxicology and Case Reports

There have been reports of severe adverse events and fatalities associated with the use of 5-EAPB. In one case, a 28-year-old man was found deceased with postmortem blood analysis revealing significant levels of 5-EAPB (6.45 mg/L) and another novel psychoactive substance, MDAI (2.09 mg/L).[10] In this case, 5-MAPB and 5-APB were also detected in the blood at lower concentrations, suggesting potential metabolism or co-ingestion.[10] Another report details the hospitalization of three individuals who had each consumed approximately 500 mg of 5-EAPB, with one of these cases resulting in a fatality.[3]

Experimental Protocols

The following table outlines the methodologies used in key studies of 5-APB, which can serve as a reference for designing future studies on 5-EAPB.

Table 3: Experimental Protocols for 5-APB Studies

| Study Type | Methodology | Reference |

| In Vitro Hepatotoxicity | Cell Lines: Human hepatoma HepaRG and HepG2 cells, and primary rat hepatocytes.Assay: Cellular viability assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay after 24-hour drug exposure.Metabolism: Co-incubation with CYP450 inhibitors to determine the role of metabolism. | [5] |

| Monoamine Release Assay | Preparation: Rat brain synaptosomes.Assay: Measurement of [³H]MPP+ release via DAT and NET, and [³H]5-HT release via SERT. | [7] |

| Receptor Binding & Agonism | Assay: Radioligand binding assays to determine affinity (Ki) for various receptors.Functional Assay: Measurement of agonist activity (EC₅₀) at serotonin receptors in transfected cells or isolated tissues (e.g., rat aorta for 5-HT₂ₐ and rat stomach fundus for 5-HT₂ₑ). | [8][11][12] |

| Metabolism Study | Model: Rat urine samples collected after a single high dose.Extraction: Solid-phase extraction with and without enzymatic cleavage of conjugates.Analysis: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HR-MSn) for metabolite identification. | [9] |

Conclusion

The toxicological data and safety profile of this compound are largely incomplete, with a heavy reliance on data from its structural analogs, 5-APB and 5-MAPB. The available information suggests that 5-EAPB likely acts as a potent monoamine releasing agent and reuptake inhibitor, with agonist activity at serotonin receptors. This pharmacological profile is consistent with stimulant and entactogenic effects.

The primary toxicological concerns, extrapolated from 5-APB, include potential hepatotoxicity and cardiotoxicity, particularly with long-term use, due to its presumed agonist activity at the 5-HT₂ₑ receptor. Case reports of fatalities associated with 5-EAPB use underscore the significant health risks it poses.

There is a critical need for direct and comprehensive toxicological research on 5-EAPB, including in vitro and in vivo studies, to accurately determine its safety profile, mechanism of action, and metabolic pathways. Until such data is available, 5-EAPB should be considered a substance with a high potential for toxicity and adverse health effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. purechemsworld.com [purechemsworld.com]

- 3. 5-EAPB - Wikipedia [en.wikipedia.org]

- 4. swgdrug.org [swgdrug.org]

- 5. Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential rewarding and reinforcing effects of the substituted benzofurans 2-EAPB and 5-EAPB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-APB - Wikipedia [en.wikipedia.org]

- 9. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Death following consumption of MDAI and 5-EAPB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 12. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-EAPB Hydrochloride: A Technical Guide for Researchers

For research purposes only. Not for human or veterinary use.

This technical guide provides an in-depth overview of the solubility of 5-EAPB hydrochloride in various solvents, aimed at researchers, scientists, and drug development professionals. The information compiled herein is intended to support experimental design and execution by providing a clear understanding of the compound's solubility characteristics.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. The following table summarizes the available quantitative solubility data for this compound. It is important to note that the temperature at which these solubilities were determined was not specified in the available literature. Researchers should consider this a significant factor and determine solubility at their specific experimental temperatures.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethylformamide (DMF) | 25[1] | ~0.104 | Data from commercial supplier. |

| Dimethyl sulfoxide (DMSO) | 25[1] | ~0.104 | Data from commercial supplier. |

| Ethanol | 10[1] | ~0.042 | Data from commercial supplier. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[1] | ~0.042 | Data from commercial supplier. |

| Methanol | Soluble | Not Quantified | Described as "soluble" by a commercial supplier, but no quantitative value is available.[2] |

| Acetonitrile | Data Not Available | Data Not Available | No quantitative data found in the public domain. |

Molar solubility was calculated using the molecular weight of this compound (239.74 g/mol ).

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data under their specific experimental conditions (e.g., different temperatures, solvent grades, or buffer compositions), the following established methodologies are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound. This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a state of equilibrium has been reached between the dissolved and undissolved compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Orbital shaker or other agitation device with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in an orbital shaker with a precisely controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure the complete removal of any undissolved solid, filter the collected supernatant through a syringe filter. It is critical to pre-wet the filter with the solvent and discard the initial portion of the filtrate to avoid any adsorption effects.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent should be prepared to accurately determine the concentration.

-

Data Reporting: Express the solubility as mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This value can differ from the thermodynamic solubility as it is influenced by the rate of precipitation and can lead to supersaturated solutions.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer or solvent of interest.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The point of precipitation can be detected visually or by using instrumentation that measures turbidity, light scattering, or UV absorbance in the wells.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the experimental process, the following diagrams illustrate the workflow for determining thermodynamic solubility.

Caption: Thermodynamic Solubility Determination Workflow.

This guide provides a foundational understanding of the solubility of this compound. Researchers are encouraged to perform their own solubility assessments under conditions that are directly relevant to their experimental setups.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-EAPB Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of 5-EAPB hydrochloride (1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride) in various samples. The protocols are based on established analytical techniques and provide guidance for both qualitative and quantitative analysis.

Introduction

This compound is a synthetic entactogen of the benzofuran class, structurally related to other psychoactive substances. Accurate and reliable analytical methods are crucial for its identification and quantification in forensic, clinical, and research settings. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and proposes a method for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), including sample preparation, instrumental analysis, and data interpretation.

Analytical Methods Overview

The primary methods for the analysis of 5-EAPB and related benzofurans are GC-MS and LC-MS/MS.[1] GC-MS is a robust technique for the identification of the substance, while LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantification in complex matrices like biological fluids.[2]

Table 1: Comparison of Analytical Methods

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection of precursor and product ions. |

| Sample Derivatization | May be required to improve volatility and thermal stability. | Generally not required. |

| Sensitivity | Good, typically in the ng/mL range. | Excellent, often in the pg/mL to ng/mL range.[2] |

| Selectivity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific mass transitions. |

| Primary Application | Qualitative identification and confirmation. | Quantitative analysis in complex matrices. |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from the SWGDRUG monograph for this compound and is intended for the qualitative identification of the substance in solid samples.[3]

3.1.1. Sample Preparation

-

Accurately weigh approximately 1 mg of the sample powder.

-

Dissolve the sample in 1 mL of a suitable organic solvent, such as methanol or chloroform.

-

For samples requiring extraction, a basic liquid-liquid extraction can be performed. To the dissolved sample, add 1 mL of 1 M sodium hydroxide solution.

-

Vortex the mixture for 1 minute.

-

Allow the layers to separate and collect the organic (top) layer for analysis.

3.1.2. Instrumental Parameters

-

Instrument: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 20 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

3.1.3. Data Interpretation

The presence of 5-EAPB is confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. The expected mass spectrum of 5-EAPB will show characteristic fragment ions.

Workflow for GC-MS Analysis of this compound

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This proposed protocol is based on methodologies developed for the quantitative analysis of analogous benzofurans in biological samples and is intended for research and forensic applications.[1][4] Note: This method requires validation to determine specific performance characteristics such as LOD, LOQ, linearity, and recovery for this compound.

3.2.1. Sample Preparation (from Blood or Urine)

Liquid-Liquid Extraction (LLE)

-

To 1 mL of sample (e.g., whole blood, urine), add an appropriate internal standard.

-

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Solid-Phase Extraction (SPE)

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load 1 mL of the pre-treated sample (e.g., diluted urine).

-

Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water).

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

3.2.2. Instrumental Parameters

-

Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 5-EAPB. A precursor ion corresponding to the protonated molecule [M+H]+ should be selected, and at least two product ions should be monitored for quantification and confirmation.

3.2.3. Quantitative Data and Method Validation

Due to the limited availability of published, validated quantitative methods specifically for this compound, the following table presents expected performance characteristics based on the analysis of structurally similar compounds. These values should be established through in-house validation.

Table 2: Expected Quantitative Performance (for LC-MS/MS)

| Parameter | Expected Range | Description |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (R²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Recovery | 80 - 120% | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |

| Precision (%RSD) | < 15% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Accuracy (%Bias) | ± 15% | The closeness of the mean of a set of results to the actual value. |

Workflow for LC-MS/MS Analysis of this compound

Caption: Workflow for the LC-MS/MS analysis of this compound.

Quality Control and Assurance

To ensure the reliability of results, the following quality control measures should be implemented:

-